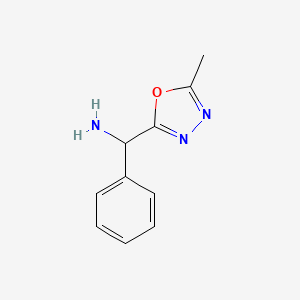
5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one is a heterocyclic compound that contains a triazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one typically involves the reaction of ethylamine with formaldehyde and cyanamide under controlled conditions. The reaction proceeds through a series of steps including condensation and cyclization to form the triazinane ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one can undergo various chemical reactions including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The triazinane ring can be reduced under specific conditions.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 5-Ethyl-1-(carboxymethyl)-1,3,5-triazinan-2-one.
Reduction: Formation of reduced triazinane derivatives.
Substitution: Formation of various substituted triazinane derivatives depending on the nucleophile used.
Scientific Research Applications
5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities such as antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The triazinane ring can interact with enzymes or receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Ethyl-5-hydroxymethyl-1,3-dioxane
- 5-Ethyl-1-(hydroxymethyl)octahydro-2H-quinolizinium
Comparison
5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one is unique due to its triazinane ring structure, which distinguishes it from other similar compounds like 5-Ethyl-5-hydroxymethyl-1,3-dioxane and 5-Ethyl-1-(hydroxymethyl)octahydro-2H-quinolizinium. This unique structure imparts different chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H13N3O2 |
|---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
5-ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one |
InChI |
InChI=1S/C6H13N3O2/c1-2-8-3-7-6(11)9(4-8)5-10/h10H,2-5H2,1H3,(H,7,11) |
InChI Key |
HJBIVKRCJWSZET-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CNC(=O)N(C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


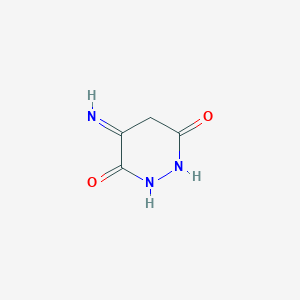
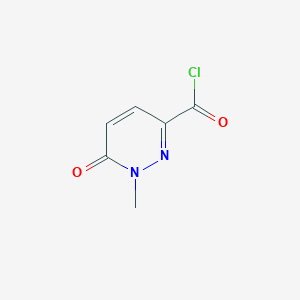
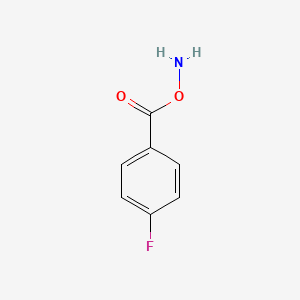
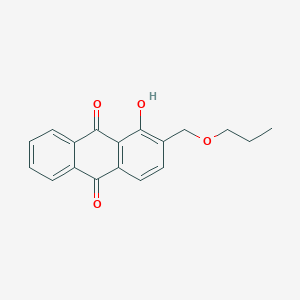
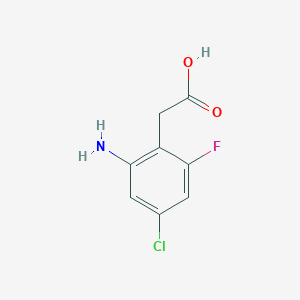
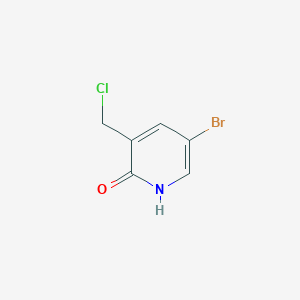
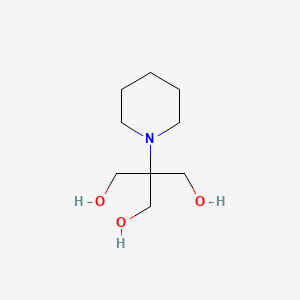
![1,8-Dihydroxy-3-[2-(2-hydroxyethyl)-3-oxobutyl]anthracene-9,10-dione](/img/structure/B13124292.png)
![7-Methyl-4-(methylthio)-8-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine](/img/structure/B13124309.png)
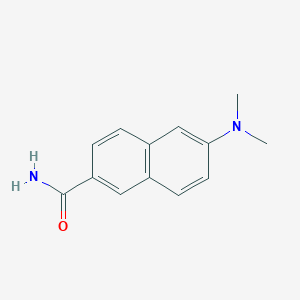
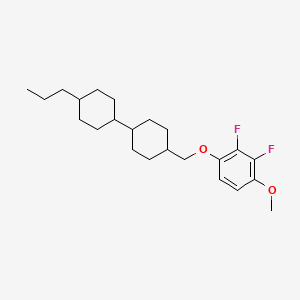
![1-[(4-Methoxyphenyl)methoxy]anthracene](/img/structure/B13124334.png)
